![molecular formula C12H16ClN3O B1406788 1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride CAS No. 1609403-99-7](/img/structure/B1406788.png)

1'H-Spiro[piperidine-4,2'-quinoxalin]-3'(4'H)-one hydrochloride

Vue d'ensemble

Description

Quinoxalin-2 (1H)-ones, which is a part of the compound you’re interested in, have attracted considerable attention due to their diverse biological activities and chemical properties . They are often used in the synthesis of complex organic frameworks .

Synthesis Analysis

The direct C3-functionalization of quinoxalin-2 (1H)-ones via C–H bond activation is a common method used in their synthesis . This process includes arylation, alkylation, acylation, alkoxycarbonylation, amination, amidation, and phosphonation . Another method involves the annulation of quinoxalin-2 (1H)-ones initiated by electrochemical decarboxylation of N-arylglycines catalyzed by ferrocene .Chemical Reactions Analysis

Quinoxalin-2 (1H)-ones can undergo various chemical reactions. For instance, they can participate in photoinduced radical cascade reactions for the thioalkylation with alkenes and aryl disulfides mediated by visible light .Applications De Recherche Scientifique

Spirocyclic Compounds in Drug Discovery

Spirocyclic compounds, including spiropiperidines, are highly valued in drug discovery for their three-dimensional structures that contribute to the diversity and specificity of drug interactions with biological targets. The synthesis strategies for spiropiperidines, as reviewed by Griggs et al. (2018), highlight their growing popularity in medicinal chemistry. These compounds are explored for their potential in new drug development due to their unique chemical properties that enhance drug-like characteristics (Griggs, Tape, & Clarke, 2018).

Quinoxaline Derivatives in Medicinal Chemistry

Quinoxaline and its derivatives are recognized for their broad spectrum of biological activities, including antimicrobial, antitumor, and antioxidant properties. A review by Pereira et al. (2015) discusses the structural versatility of quinoxaline derivatives, enabling the design of compounds for various biomedical applications. These derivatives are synthesized and modified to target specific biological pathways, showcasing their importance in the development of new therapeutics (Pereira et al., 2015).

Role in Antioxidant Research

Spirocyclic derivatives have been explored for their antioxidant activities, which is crucial for developing drugs targeting diseases associated with oxidative stress. Acosta-Quiroga et al. (2021) provide an overview of the antioxidant properties found in spiro compounds, emphasizing their potential in discovering drugs with antioxidant activities. This research underscores the significance of spirocyclic compounds in addressing oxidative stress-related disorders (Acosta-Quiroga et al., 2021).

Applications in Photovoltaic and Electronic Devices

The application of spirocyclic compounds extends beyond medicinal chemistry into materials science, particularly in the development of hole-transporting materials (HTMs) for perovskite solar cells. Reddy et al. (2019) discuss the potential of metallated macrocyclic derivatives as alternatives to conventional HTMs, highlighting their role in enhancing the stability and efficiency of solar cells. This review indicates the versatility and utility of spirocyclic compounds in the field of renewable energy (Reddy et al., 2019).

Orientations Futures

Mécanisme D'action

Target of Action

Similar spiro compounds have been shown to interact with a diverse range of therapeutic targets due to the conformational flexibility of the piperidine component .

Mode of Action

The piperidine component of the molecule, due to its conformational flexibility, enables the entire molecular framework to access a diverse range of therapeutic targets .

Biochemical Pathways

Similar spiro compounds have been incorporated in a wide variety of pharmaceuticals and biochemicals, indicating their potential to interact with multiple biochemical pathways .

Result of Action

Compounds with a similar backbone have shown pharmacological potential as antidiabetic, anticancer, antioxidant, anti-inflammatory, anti-obesity, antihypertensive, antiplasmodial, antimalarial, and antitumor agents .

Propriétés

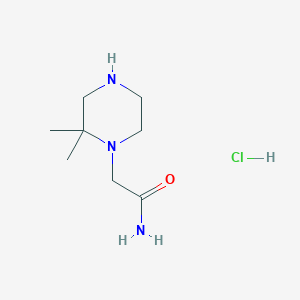

IUPAC Name |

spiro[1,4-dihydroquinoxaline-3,4'-piperidine]-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O.ClH/c16-11-12(5-7-13-8-6-12)15-10-4-2-1-3-9(10)14-11;/h1-4,13,15H,5-8H2,(H,14,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLDVZHBLJHFBNQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC12C(=O)NC3=CC=CC=C3N2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1',4'-Dihydro-3'H-spiro[piperidine-4,2'-quinoxalin]-3'-one hydrochloride | |

CAS RN |

1609403-99-7 | |

| Record name | Spiro[piperidine-4,2′(3′H)-quinoxalin]-3′-one, 1′,4′-dihydro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1609403-99-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-N-[2-(piperidin-1-yl)ethyl]propanamide dihydrochloride](/img/structure/B1406713.png)

![N-(5-acetyl-4-methyl-1,3-thiazol-2-yl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B1406715.png)

![8-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)imidazo[1,2-a]pyridine](/img/structure/B1406717.png)

![(7-Trifluoromethyl-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1406725.png)